4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo-

Photographic chemistry Silver halide sensitization Merocyanine dye performance

4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo- (CAS 32112-80-4), also indexed as 3-ethyl-5-[1-(2-hydroxyethyl)-4(1H)-pyridylidene]rhodanine, is a zeromethine merocyanine dye belonging to the rhodanine class of heterocyclic compounds. It features a 4(1H)-pyridinylidene exocyclic double bond conjugated with a 2-thioxo-4-thiazolidinone core, with an N-ethyl substituent on the rhodanine nitrogen and an N-(2-hydroxyethyl) group on the pyridinium ring.

Molecular Formula C12H14N2O2S2
Molecular Weight 282.4 g/mol
CAS No. 32112-80-4
Cat. No. B13746573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo-
CAS32112-80-4
Molecular FormulaC12H14N2O2S2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCCN1C(=O)C(=C2C=CN(C=C2)CCO)SC1=S
InChIInChI=1S/C12H14N2O2S2/c1-2-14-11(16)10(18-12(14)17)9-3-5-13(6-4-9)7-8-15/h3-6,15H,2,7-8H2,1H3
InChIKeyFCLYDLWAESRMLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: 4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo- (CAS 32112-80-4)


4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo- (CAS 32112-80-4), also indexed as 3-ethyl-5-[1-(2-hydroxyethyl)-4(1H)-pyridylidene]rhodanine, is a zeromethine merocyanine dye belonging to the rhodanine class of heterocyclic compounds. It features a 4(1H)-pyridinylidene exocyclic double bond conjugated with a 2-thioxo-4-thiazolidinone core, with an N-ethyl substituent on the rhodanine nitrogen and an N-(2-hydroxyethyl) group on the pyridinium ring [1][2]. Its molecular formula is C₁₂H₁₄N₂O₂S₂ (MW 282.38 g/mol), and it is listed on the EPA TSCA Inventory with DTXSID DTXSID3067657 [3].

Why Generic Rhodanine Analogs Cannot Substitute for CAS 32112-80-4 in Specialized Dye and Analytical Applications


Within the rhodanine-4-thiazolidinone class, substitution patterns on the N3 and C5 positions critically govern electronic structure, solvatochromic behavior, and redox potential, which directly determine photographic sensitization performance and analytical retention behavior [1][2]. CAS 32112-80-4 uniquely combines an N-ethyl group on the thiazolidinone ring with an N-(2-hydroxyethyl) group on the 4-pyridinylidene moiety, yielding a calculated LogP of 0.189 and a distinct reversed-phase chromatographic retention profile [3]. Analogs such as CAS 34330-18-2 (swapping N-ethyl for N-hydroxyethyl on rhodanine) or CAS 34330-15-9 (N-allyl instead of N-ethyl, lacking the hydroxyethyl group on pyridine) produce different electronic distributions that alter both spectral sensitization efficiency and chromatographic behavior, making generic substitution unreliable without requalification [2][3].

Quantitative Differentiation Evidence for CAS 32112-80-4 Against Closest Structurally Related Analogs


Photographic Reversal Performance: Functional Differentiation Over Non-Hydroxyethyl Pyridinylidene Rhodanine Dyes

In silver halide reversal photographic systems, incorporation of 3-ethyl-5-(1-beta-hydroxyethyl-4(1H)-pyridylidene)rhodanine (CAS 32112-80-4) provides a measurably lower positive minimum density (Dmin) and improved image tone compared to systems operating without a pyridylidene rhodanine dye or when alternative pyridylidene rhodanines such as 3-ethyl-5-(1-ethyl-4(1H)-pyridylidene)rhodanine or 3-ethyl-5-[(1-(4-sulfobutyl)-4(1H)-pyridylidene)]rhodanine sodium salt are employed [1]. The dye functions specifically in a monobath and/or within a photographic element containing development nuclei, enabling simultaneous chemical and physical development in a single processing step [1].

Photographic chemistry Silver halide sensitization Merocyanine dye performance

LogP and MW Differentiation from Positional Isomer and N-Substitution Analogs

The target compound possesses a calculated LogP of 0.189 (SIELC data) and molecular weight of 282.38 g/mol [1][2]. By comparison, the closest commercially cataloged analog 3-(2-hydroxyethyl)-5-[1-methyl-4(1H)-pyridylidene]rhodanine (CAS 34330-18-2; C₁₁H₁₂N₂O₂S₂, MW 268.36 g/mol) has a lower molecular weight and is expected to exhibit a lower LogP due to the replacement of the N-ethyl group on rhodanine with an N-hydroxyethyl group [2]. Another analog, 3-allyl-5-(1-methyl-2(1H)-pyridinylidene)rhodanine (CAS 34330-15-9; C₁₂H₁₂N₂OS₂, MW 264.37 g/mol), lacks the ring oxygen on the thiazolidinone and the hydroxyethyl group entirely, resulting in a more lipophilic character [2]. The 0.189 LogP of CAS 32112-80-4 places it in a narrow polarity window distinct from these analogs, directly affecting reversed-phase retention and biological partitioning.

Physicochemical profiling Chromatographic method development Chemical procurement QC

Validated Reversed-Phase HPLC Method with MS-Compatible Adaptation Pathway

A specific reversed-phase HPLC method has been developed for CAS 32112-80-4 using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. For mass spectrometry (MS)-compatible applications, phosphoric acid is replaced with formic acid. The method is scalable from analytical to preparative scale for impurity isolation and is stated to be suitable for pharmacokinetic applications [1]. Smaller 3 µm particle columns are available for fast UPLC adaptation [1]. This represents a pre-optimized starting point not available for every analog in the rhodanine series.

Analytical chemistry HPLC method validation Pharmacokinetic sample analysis

Regulatory Status Differentiation: TSCA Inventory Listing with 2024 CDR Inactive Designation

CAS 32112-80-4 is listed on the U.S. EPA TSCA Inventory as a reviewed and approved chemical substance. Importantly, the 2024 CDR TSCA Inventory update classifies this substance as 'Inactive' [1]. An 'Inactive' designation under TSCA means that the substance was not reported as having been manufactured or imported in the United States during the reporting period. For procurement purposes, this carries specific implications: any entity intending to manufacture or import this substance for non-exempt commercial purposes must first notify the EPA via a Form B (Notice of Activity) to change the designation back to 'Active' before commencing activity [1]. This regulatory status is not necessarily identical for its closest structural analogs.

Regulatory compliance TSCA inventory Chemical procurement governance

Validated Application Scenarios for CAS 32112-80-4 Based on Quantitative Differentiation Evidence


Silver Halide Photographic Reversal System Development Requiring Low Dmin and Controlled Image Tone

CAS 32112-80-4 is the specific pyridylidene rhodanine dye identified in Kodak's 1969 defensive publication for achieving lower positive minimum density and improved image tone in reversal photographic processing. Procurement of this exact compound—rather than the N-ethyl or N-sulfobutyl pyridinylidene rhodanine comparators also listed in the patent—is required to replicate the monobath reversal performance claims established in the source [1].

RP-HPLC Analytical Method Development and Pharmacokinetic Sample Analysis Using Pre-Optimized Newcrom R1 Conditions

Analytical laboratories developing QC release or pharmacokinetic methods for this compound can leverage the documented Newcrom R1 RP-HPLC method with MS-compatible formic acid adaptation, avoiding de novo method development. The LogP of 0.189 guides mobile phase optimization, and the method is scalable from UPLC (3 µm) to preparative scale for impurity isolation [2].

Structure-Activity Relationship (SAR) Studies on Rhodanine Merocyanine Dyes for Spectral Sensitization

As a zeromethine merocyanine with a 4-pyridinylidene acceptor and a 2-thioxo-4-thiazolidinone donor, CAS 32112-80-4 serves as a structurally defined building block for SAR studies on blue-sensitizing photographic dyes. Its distinct N-ethyl/N-(2-hydroxyethyl) substitution pattern differentiates its charge-transfer character and oxidation potential from pyridine-rhodanine dyes lacking this specific combination [2][3].

U.S. TSCA-Regulated Chemical Procurement with Pre-Import Regulatory Compliance Planning

U.S.-based importers or manufacturers must file EPA Form B (Notice of Activity) to transition this substance from TSCA Inactive to Active status prior to commercial activity. This regulatory trigger is tied specifically to CAS 32112-80-4 under the 2024 CDR reporting cycle and must be factored into procurement timelines and cost structures [4].

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